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molecular formula C9H7BrO B1280059 5-Bromo-3-methylbenzofuran CAS No. 33118-85-3

5-Bromo-3-methylbenzofuran

Cat. No. B1280059
M. Wt: 211.05 g/mol
InChI Key: MRQQUDYWELWUQO-UHFFFAOYSA-N
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Patent
US08912188B2

Procedure details

To a solution of 2-(2-acetyl-4-bromophenoxy)acetic acid (5.3 g, 19.41 mmol) in acetic anhydride (100 mL) was added NaOAc (3.19 g, 38.90 mmol). The resulting solution was heated to reflux overnight. The pH value of the resulting solution was adjusted to 7 with aqueous sodium hydroxide, extracted with ether (50 mL×3), dried over anhydrous sodium sulfate and concentrated under vacuum to give a residue, which was purified by silica gel chromatography (petroleum ether) to afford 5-bromo-3-methyl-1-benzofuran as a light yellow oil (3.8 g, 93%).
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
3.19 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:14]=[C:13]([Br:15])[CH:12]=[CH:11][C:5]=1[O:6][CH2:7]C(O)=O)(=O)[CH3:2].CC([O-])=O.[Na+].[OH-].[Na+]>C(OC(=O)C)(=O)C>[Br:15][C:13]1[CH:12]=[CH:11][C:5]2[O:6][CH:7]=[C:1]([CH3:2])[C:4]=2[CH:14]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
C(C)(=O)C1=C(OCC(=O)O)C=CC(=C1)Br
Name
Quantity
3.19 g
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (50 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give a residue, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography (petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC2=C(C(=CO2)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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